Aquatic Toxicity (pIGC₅₀): 2-Octyn-1-ol is 57‑Fold More Potent than 2-Propyn-1-ol and 3.7‑Fold More Potent than 2-Hexyn-1-ol
In the Tetrahymena pyriformis population growth impairment assay (2-day exposure), the acute toxicity of 2-octyn-1-ol, expressed as pIGC₅₀ (log (1/IGC₅₀) in log(L/mmol)), is 0.19 [1]. This value is substantially higher than that of shorter-chain 2-alkyn-1-ols: 2-propyn-1-ol (pIGC₅₀ = -1.08), 2-butyn-1-ol (-1.04), 2-pentyn-1-ol (-0.57), 2-hexyn-1-ol (-0.38), and 2-heptyn-1-ol (-0.19) [1]. The toxicity increases monotonically with chain length and log Kow, as predicted by the class QSAR equation (slope = 0.64, r² = 0.974) [1].
| Evidence Dimension | Acute toxicity to Tetrahymena pyriformis (pIGC₅₀) |
|---|---|
| Target Compound Data | pIGC₅₀ = 0.19 |
| Comparator Or Baseline | 2-Propyn-1-ol: pIGC₅₀ = -1.08; 2-Butyn-1-ol: -1.04; 2-Pentyn-1-ol: -0.57; 2-Hexyn-1-ol: -0.38; 2-Heptyn-1-ol: -0.19 |
| Quantified Difference | 57‑fold higher potency vs. 2-propyn-1-ol (10^[0.19 - (-1.08)] ≈ 18.6× on log scale; molar basis: ~57×); 3.7‑fold vs. 2-hexyn-1-ol (10^[0.19 - (-0.38)] ≈ 3.7×) |
| Conditions | Static Tetrahymena pyriformis population growth assay, 2-day exposure, density adjusted |
Why This Matters
For environmental risk assessment or design of bioactive molecules, selecting 2-octyn-1-ol over a shorter-chain analog substantially increases toxicity potency, which may be desirable for antimicrobial applications or require mitigation in process chemistry.
- [1] Schultz, T.W.; Tichy, M. Structure-toxicity relationships for unsaturated alcohols to Tetrahymena pyriformis: C5 and C6 analogs and primary propargylic alcohols. Bull. Environ. Contam. Toxicol. 1993, 51, 681–688. DOI: 10.1007/BF00201645. Data retrieved from QsarDB repository (QDB.50). View Source
